Quinidine bisulfate Quinidine bisulfate Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
Brand Name: Vulcanchem
CAS No.: 747-45-5
VCID: VC21182600
InChI: InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
SMILES: COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Molecular Formula: C20H26N2O6S
Molecular Weight: 422.5 g/mol

Quinidine bisulfate

CAS No.: 747-45-5

Cat. No.: VC21182600

Molecular Formula: C20H26N2O6S

Molecular Weight: 422.5 g/mol

* For research use only. Not for human or veterinary use.

Quinidine bisulfate - 747-45-5

Specification

Description Quinidine Sulfate is the sulfate salt form of quinidine, an alkaloid with antimalarial and antiarrhythmic (Class la) properties. Quinidine sulfate exerts its anti-malarial activity by acting primarily as an intra-erythrocytic schizonticide through association with the hemepolymer (hemozoin) in the acidic food vacuole of the parasite thereby preventing further polymerization by heme polymerase enzyme. This results in accumulation of toxic heme and death of the parasite. Quinidine sulfate exerts its antiarrhythmic effects by depressing the flow of sodium ions into cells during phase 0 of the cardiac action potential, thereby slowing the impulse conduction through the atrioventricular (AV) node, reducing the rate of phase 0 depolarization and prolonging the refractory period. Quinidine sulfate also reduces the slope of phase 4 depolarization in Purkinje-fibres resulting in slowed conduction and reduced automaticity in the heart.
CAS No. 747-45-5
Molecular Formula C20H26N2O6S
Molecular Weight 422.5 g/mol
IUPAC Name (S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid
Standard InChI InChI=1S/C20H24N2O2.H2O4S/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;1-5(2,3)4/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H2,1,2,3,4)/t13-,14-,19+,20-;/m0./s1
Standard InChI Key AKYHKWQPZHDOBW-VJAUXQICSA-N
Isomeric SMILES COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.OS(=O)(=O)O
Impurities Commercially available quinidine salts contain not more than 20% of the respective dihydroquinidine salt, 1% of the respective quinine salt, and 1% of the respective dihydroquinine salt as impurities. /Quinidine/
SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Canonical SMILES COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.OS(=O)(=O)O
Colorform Occurs as fine, needle-like, white crystals which frequently cohere in masses or as a fine, white powder.

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